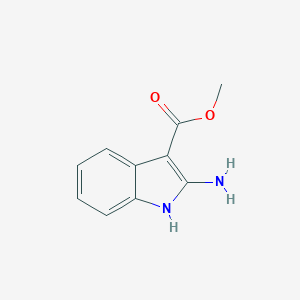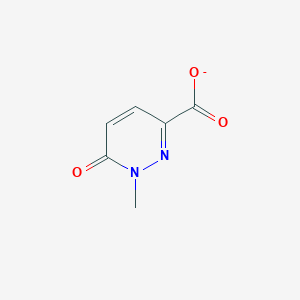
Methyl 2-amino-1H-indole-3-carboxylate
Übersicht
Beschreibung
Methyl 2-amino-1H-indole-3-carboxylate is a chemical compound with applications in organic synthesis and medicinal chemistry. It serves as a key intermediate in the synthesis of various heterocyclic systems and has been the subject of multiple studies exploring its synthesis, structure, and reactivity.
Synthesis Analysis
- Gupta et al. (2011) describe a three-component tandem reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates, leading to the synthesis of pyrimido[1,2-a]indoles (Gupta et al., 2011).
- Lim et al. (2008) report the synthesis of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes (Lim et al., 2008).
- Melkonyan et al. (2008) synthesized N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides (Melkonyan et al., 2008).
Molecular Structure Analysis
- Tao et al. (2020) provide a crystal structure and computational study on Methyl-3-Aminothiophene-2-Carboxylate, a structurally similar compound, highlighting the importance of amino and carboxyl groups in inter- and intra-interactions (Tao et al., 2020).
Chemical Reactions and Properties
- Shestakov et al. (2009) discuss the formation of 5H-pyrimido[5,4-b]indole derivatives from reactions of methyl 3-amino-1H-indole-2-carboxylates with various reagents (Shestakov et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Conformational Studies
- Synthesis of Conformationally Constrained Tryptophan Derivatives: Novel 3,4-fused tryptophan analogues were synthesized, including derivatives of methyl 2-amino-1H-indole-3-carboxylate. These compounds are useful in peptide and peptoid conformation elucidation studies, limiting the conformational flexibility of the side chain while allowing further derivatization (Horwell et al., 1994).
Novel Synthesis Methods
- A New Method for the Synthesis of 1-Methyl-1H-Indole-3-Carboxylate Derivatives: A novel route for synthesizing 1-methyl-1H-indole-3-carboxylate using Cu(II) catalysts was developed. This efficient synthesis method yields a variety of phenyl bromoacetate derivatives (Akbari & Faryabi, 2023).
Application in Medicinal Chemistry
- Anti-Cancer Activity of Methyl Indole-3-Carboxylate Derivatives: Methyl indole-3-carboxylate derivatives, including methyl 2-amino-1H-indole-3-carboxylate, were synthesized and tested for their anti-cancer properties. These compounds showed potential as antitumor agents, inhibiting the growth of melanoma, renal, and breast cancer cell lines (Niemyjska et al., 2012).
Fluorescence and Spectroscopic Probes
Ester-Derivatized Indoles as Fluorescent and Infrared Probes
Ester-derivatized indoles, including methyl indole-3-carboxylates, were studied as potential fluorescent and infrared probes. These compounds exhibit solvent-sensitive emission and could be used to study local protein environments (Huang et al., 2018).
Fluorescence Studies of Methyl 3-Arylindole-2-Carboxylates
New methyl 3-arylindole-2-carboxylates were synthesized and their fluorescence properties analyzed. These compounds, including derivatives of methyl 2-amino-1H-indole-3-carboxylate, exhibited significant fluorescence quantum yields, suggesting their potential as fluorescent probes (Queiroz et al., 2007).
Zukünftige Richtungen
Indoles are important types of molecules and natural products . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Eigenschaften
IUPAC Name |
methyl 2-amino-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOFELVXMSSKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569227 | |
| Record name | Methyl 2-amino-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-1H-indole-3-carboxylate | |
CAS RN |
113772-14-8 | |
| Record name | Methyl 2-amino-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)


![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)








